1-(3-Bromo-5-fluoropyridin-4-yl)ethanol
Description
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol is a pyridine derivative featuring a bromo and fluoro substituent at the 3- and 5-positions of the pyridine ring, respectively, and an ethanol group at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its bromo and fluoro groups enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethanol moiety contributes to solubility and hydrogen-bonding interactions .
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
InChI Key |
TWSVIKMZGVJRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1F)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol typically involves several steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The starting material, 3-bromo-5-fluoropyridine, is subjected to a nucleophilic substitution reaction with an appropriate reagent to introduce the ethanol group at the 4th position.
Step 2: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Step 3: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
-
Industrial Production Methods
- Industrial production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield.
- The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:
-
Oxidation
- This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
-
Substitution
- The bromine and fluorine atoms in the compound can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
-
Common Reagents and Conditions
- Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
- Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
-
Major Products Formed
- The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and amines.
Scientific Research Applications
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:
-
Chemistry
- It is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
-
Biology
- The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
- It is employed in the development of new biochemical assays and diagnostic tools.
-
Medicine
- Research on this compound has led to the discovery of potential therapeutic agents for various diseases.
- It is investigated for its potential use in drug delivery systems and targeted therapies.
-
Industry
- The compound is used in the production of specialty chemicals and materials.
- It is employed in the development of new catalysts and polymerization agents.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol exerts its effects involves several molecular targets and pathways:
-
Molecular Targets
- The compound interacts with specific enzymes and receptors in biological systems.
- It binds to active sites of enzymes, inhibiting or modulating their activity.
-
Pathways Involved
- The compound affects various biochemical pathways, including signal transduction and metabolic pathways.
- It influences the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(3-Bromo-5-fluoropyridin-4-yl)methanol
- Structure: Methanol substituent at the 4-position.
- Key Differences: The shorter carbon chain (methanol vs. ethanol) reduces steric bulk and alters solubility. Molecular weight is 226.05 g/mol (vs. 240.08 g/mol for the ethanol analog).
- Applications : Used in crystallography studies and as a precursor for boronic acid derivatives .
(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol
- Structure: Cyclohexyl-methanol substituent at the 4-position.
- Applications : Explored in medicinal chemistry for CNS-targeting compounds due to improved blood-brain barrier penetration .
(3-Bromo-5-fluoropyridin-4-yl)boronic acid
Functional Group Modifications
1-(3-Bromo-5-fluoropyridin-4-yl)ethanone
- Structure: Ketone group replaces the ethanol hydroxyl.
- Key Differences: The ketone enhances electrophilicity, facilitating nucleophilic additions. Lower polarity compared to the ethanol analog.
- Applications : Intermediate in synthesizing heterocyclic compounds (e.g., pyrazoles) .
tert-Butyl 1-(3-Bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
